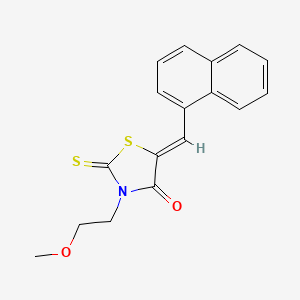
1-(2,4-dimethylphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to study the effects of PKC inhibition on insulin signaling and glucose uptake in skeletal muscle cells. In addition, this compound has been used to investigate the role of PKC in the regulation of ion channels and neurotransmitter release in neurons.
Mécanisme D'action
1-(2,4-dimethylphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of PKC by binding to its catalytic domain. It prevents the activation of PKC by blocking the binding of ATP to the kinase domain. This leads to the inhibition of downstream signaling pathways that are activated by PKC, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-kB pathway.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound can also inhibit the growth and migration of cancer cells by downregulating the expression of matrix metalloproteinases and other proteases involved in tumor invasion and metastasis. In addition, this compound can enhance insulin signaling and glucose uptake in skeletal muscle cells by increasing the translocation of GLUT4 transporters to the plasma membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,4-dimethylphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and specificity for PKC inhibition. It can be used at low concentrations to achieve maximal inhibition of PKC activity. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. It is also important to note that this compound may have off-target effects on other kinases and signaling pathways.
Orientations Futures
There are several future directions for the use of 1-(2,4-dimethylphenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the development of novel PKC inhibitors that have improved solubility and specificity for different PKC isoforms. Another direction is the investigation of the role of PKC in other cellular processes, such as autophagy and mitophagy. Finally, the use of this compound in combination with other anticancer agents may provide a new strategy for the treatment of cancer.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-18-17(21)14-8-16(20)19(10-14)15-6-5-12(3)7-13(15)4/h5-7,11,14H,8-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAURPGGVWCQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[acetyl(3-acetyl-2-methyl-1-benzofuran-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B4681693.png)
![N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)


![N-(2,6-diethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4681715.png)
![N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4681722.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)
![1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4681752.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)

![4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4681767.png)
![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)
![2-(4-methylphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4681782.png)